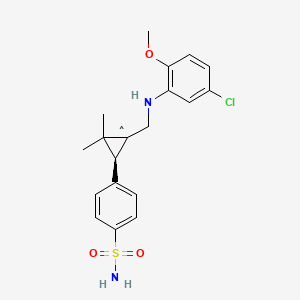

CID 156588611

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CID 156588611 is a novel and selective positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor. This compound has garnered significant attention due to its potential therapeutic applications in treating cognitive deficits associated with central nervous system disorders such as Alzheimer’s disease and schizophrenia .

Méthodes De Préparation

The synthesis of CID 156588611 involves the creation of a central cyclopropyl ring with specific stereochemistry. The synthetic route includes the use of aniline derivatives and cyclopropyl intermediates. The reaction conditions typically involve the use of strong electron-withdrawing groups to fine-tune the properties of the compound . Industrial production methods for this compound are not extensively documented, but the compound’s synthesis is optimized for good central nervous system drug-like properties and clinical candidate potential .

Analyse Des Réactions Chimiques

CID 156588611 primarily undergoes reactions typical of positive allosteric modulators. It does not activate the alpha-7 nicotinic acetylcholine receptor by itself but amplifies the response induced by endogenous agonists. This modulation preserves spatiotemporal signaling patterns and allows for greater selectivity compared to orthosteric agonists . The compound’s reactions are characterized by its ability to potentiate acetylcholine-evoked currents with minimal effect on receptor desensitization kinetics .

Applications De Recherche Scientifique

CID 156588611 has shown robust procognitive effects in multiple preclinical models. It enhances long-term potentiation of synaptic responses in rat hippocampal slices and improves cognitive performance in tasks involving aged African green monkeys .

Mécanisme D'action

CID 156588611 exerts its effects by potentiating the acetylcholine-evoked currents at the alpha-7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that plays a crucial role in cognitive performance. This compound enhances neurotransmitter release in the medial prefrontal cortex, which is associated with improved cognitive function . The compound’s mechanism involves selective modulation of the receptor without significant desensitization, making it a valuable tool for studying cognitive deficits .

Comparaison Avec Des Composés Similaires

CID 156588611 is compared with other positive allosteric modulators of the alpha-7 nicotinic acetylcholine receptor, such as AVL-32886, NS17387, and Lu AF588018. These compounds also increase channel response to acetylcholine but differ in their effects on receptor desensitization . This compound’s unique stereochemistry around the central cyclopropyl ring allows for fine control over its kinetic properties, distinguishing it from other modulators .

Propriétés

InChI |

InChI=1S/C19H22ClN2O3S/c1-19(2)15(11-22-16-10-13(20)6-9-17(16)25-3)18(19)12-4-7-14(8-5-12)26(21,23)24/h4-10,18,22H,11H2,1-3H3,(H2,21,23,24)/t18-/m1/s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNNTHQNKNMNSP-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C([C]1CNC2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)S(=O)(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C]1CNC2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)S(=O)(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(ISOPROPYLAMINOCARBONYL)AMINO]-N-[2-[[CIS-2-[[4-(METHYLTHIO)BENZOYL]AMINO]CYCLOHEXYL]AMINO]-2-OXOETHYL]-5-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B606224.png)

![(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride](/img/structure/B606234.png)

![[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid](/img/structure/B606240.png)

![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)

![2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide](/img/structure/B606244.png)